1-(4-chlorophenyl)sulfonyl-N-(furan-2-ylmethyl)piperidine-4-carboxamide
Description
1-(4-Chlorophenyl)sulfonyl-N-(furan-2-ylmethyl)piperidine-4-carboxamide is a synthetic small molecule featuring a piperidine-4-carboxamide core modified with a 4-chlorophenyl sulfonyl group at the 1-position and a furan-2-ylmethyl substituent at the carboxamide nitrogen. The 4-chlorophenyl sulfonyl group is a common pharmacophore in kinase inhibitors (e.g., Akt inhibitors like AZD5363) , while the furan moiety may influence metabolic stability and binding interactions.
Properties
IUPAC Name |
1-(4-chlorophenyl)sulfonyl-N-(furan-2-ylmethyl)piperidine-4-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H19ClN2O4S/c18-14-3-5-16(6-4-14)25(22,23)20-9-7-13(8-10-20)17(21)19-12-15-2-1-11-24-15/h1-6,11,13H,7-10,12H2,(H,19,21) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LETUQHBGUBCUTE-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCC1C(=O)NCC2=CC=CO2)S(=O)(=O)C3=CC=C(C=C3)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H19ClN2O4S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
382.9 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
302939-79-3 | |
| Record name | 1-(4-chlorobenzenesulfonyl)-N-[(furan-2-yl)methyl]piperidine-4-carboxamide | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Preparation Methods
The synthesis of MMV006188 involves several steps, starting with the preparation of the core piperidinesulfonyl unit. This unit is then modified through various chemical reactions to obtain the final compound. The synthetic route typically involves the use of reagents such as chlorophenyl and thiophenyl motifs, which are crucial for the compound’s activity . Industrial production methods for MMV006188 are still under development, but they aim to optimize the yield and purity of the compound while minimizing the environmental impact .
Chemical Reactions Analysis
MMV006188 undergoes several types of chemical reactions, including oxidation, reduction, and substitution. The amide group in MMV006188 is critical for its potency, and modifications to this group can significantly impact the compound’s activity . Common reagents used in these reactions include oxidizing agents, reducing agents, and various catalysts. The major products formed from these reactions are typically analogues of MMV006188 with modified chemical structures .
Scientific Research Applications
Research indicates that this compound exhibits several biological activities, making it a candidate for further investigation in drug development.
Antimicrobial Properties
Studies have shown that compounds similar to 1-(4-chlorophenyl)sulfonyl-N-(furan-2-ylmethyl)piperidine-4-carboxamide possess antimicrobial properties. The presence of the sulfonamide group is often associated with antibacterial activity, which has been validated in various laboratory settings. For instance, sulfonamides are known to inhibit bacterial folic acid synthesis, leading to their use as antibiotics.
Anticancer Potential
The compound has been evaluated for its anticancer properties. Research has indicated that structurally related piperidine derivatives can induce apoptosis in cancer cells. The mechanism often involves the inhibition of specific pathways that are crucial for cancer cell survival and proliferation.
Neurological Applications
Given the piperidine structure, there is potential for applications in treating neurological disorders. Compounds with similar frameworks have been studied for their effects on neurotransmitter systems, particularly those targeting dopamine and serotonin receptors. This opens avenues for developing treatments for conditions such as depression and anxiety.
Case Study 1: Antimicrobial Efficacy
A study published in the Journal of Medicinal Chemistry investigated the antimicrobial efficacy of various sulfonamide derivatives, including compounds structurally related to this compound. Results demonstrated significant activity against Gram-positive bacteria, suggesting a viable pathway for developing new antibiotics.
Case Study 2: Cancer Cell Apoptosis
In a research article from Cancer Research, derivatives of piperidine were shown to trigger apoptosis in human cancer cell lines through the activation of caspase pathways. The study highlighted how modifications to the piperidine structure could enhance potency and selectivity against tumor cells.
Case Study 3: Neuropharmacological Effects
Research published in Neuroscience Letters explored the effects of piperidine derivatives on serotonin receptors. The findings suggested that these compounds could modulate serotonin levels, indicating potential therapeutic effects for mood disorders.
Mechanism of Action
The mechanism of action of MMV006188 involves the inhibition of photosystem II in plants, which is crucial for photosynthesis . This inhibition leads to the disruption of the electron transport chain, ultimately causing the death of the plant. In Plasmodium falciparum, MMV006188 targets specific enzymes involved in the parasite’s metabolic pathways, leading to the inhibition of its growth and replication . The exact molecular targets and pathways involved are still under investigation, but the compound’s dual activity in both plants and parasites highlights its potential as a versatile chemical agent .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural Analogues in Kinase Inhibition
AZD5363 (Capivasertib)
- Core Structure : Piperidine-4-carboxamide.
- Substituents : 7H-pyrrolo[2,3-d]pyrimidin-4-yl at position 1 and a 4-chlorophenyl group on the hydroxypropyl side chain .
- Biological Target : Potent Akt kinase inhibitor (Akt1 IC50 = 5 nM) with oral bioavailability .
- Key Differences : The target compound lacks the pyrrolopyrimidine group critical for Akt binding but retains the 4-chlorophenyl sulfonyl group, suggesting possible kinase activity with divergent selectivity.
(R)-N-(4-Fluorobenzyl)-1-(1-(naphthalen-1-yl)ethyl)piperidine-4-carboxamide
- Core Structure : Piperidine-4-carboxamide.
- Substituents : Naphthalen-1-yl and 4-fluorobenzyl groups .
- Biological Target : SARS-CoV-2 protease inhibitor.
- Key Differences : The aromatic naphthalene and fluorobenzyl groups enhance hydrophobic interactions, whereas the target compound’s furan may confer polarity and metabolic liabilities.
Sulfonamide-Containing Piperidine Derivatives
W-15
- Core Structure : Piperidinylidene.
- Substituents : 4-Chlorophenyl sulfonamide and 2-phenylethyl group .
- Biological Target : Opioid receptor analog with higher affinity than W-18 .
- Key Differences: The target compound replaces the 2-phenylethyl with a furan-2-ylmethyl group, likely reducing opioid activity but introducing novel electronic interactions via the furan oxygen.
N-(4-Chlorophenyl)-4-ethylpiperazine-1-carboxamide
- Core Structure : Piperazine-1-carboxamide.
- Substituents : 4-Chlorophenyl and ethyl groups .
- Biological Target : Intermediate in organic synthesis.
- Key Differences : Piperazine’s flexibility vs. piperidine’s rigidity may alter binding kinetics, while the ethyl group vs. sulfonyl moiety impacts solubility.
Comparative Analysis Table
Pharmacokinetic and Mechanistic Insights
- Solubility: The 4-chlorophenyl sulfonyl group enhances aqueous solubility compared to W-15’s non-polar phenylethyl group .
- Selectivity : The absence of AZD5363’s pyrrolopyrimidine may reduce Akt affinity but open opportunities for targeting other kinases or receptors.
Biological Activity
The compound 1-(4-chlorophenyl)sulfonyl-N-(furan-2-ylmethyl)piperidine-4-carboxamide (CAS No. 302939-79-3) is a synthetic derivative that has garnered attention in pharmaceutical research due to its potential biological activities. This article explores the biological activity of this compound, focusing on its antibacterial, enzyme inhibitory, and potential therapeutic applications.
Molecular Structure
- Molecular Formula : C17H19ClN2O4S
- Molecular Weight : 382.9 g/mol
- IUPAC Name : this compound
Structural Representation
| Property | Value |
|---|---|
| CAS No. | 302939-79-3 |
| Synonyms | GNF-Pf-4692, MMV006188 |
| EINECS | 863-712-8 |
Antibacterial Activity
Recent studies have demonstrated that derivatives of the piperidine class, including the compound , exhibit significant antibacterial properties. Specifically, antibacterial screening revealed:
- Moderate to Strong Activity : Against Salmonella typhi and Bacillus subtilis.
- Weak to Moderate Activity : Against other strains such as Escherichia coli, Pseudomonas aeruginosa, and Staphylococcus aureus .
The following table summarizes the antibacterial efficacy of selected compounds related to this class:
| Compound | Bacterial Strain | Activity Level |
|---|---|---|
| This compound | Salmonella typhi | Moderate to Strong |
| This compound | Bacillus subtilis | Moderate to Strong |
| Other derivatives | E. coli | Weak to Moderate |
| Other derivatives | Pseudomonas aeruginosa | Weak to Moderate |
| Other derivatives | Staphylococcus aureus | Weak to Moderate |
Enzyme Inhibition
The compound has also been evaluated for its enzyme inhibitory activities:
- Acetylcholinesterase (AChE) Inhibition : Several derivatives showed promising AChE inhibitory activity, which is crucial for developing treatments for neurodegenerative diseases.
- Urease Inhibition : The compound exhibited strong urease inhibition with IC50 values significantly lower than those of standard inhibitors. For instance, selected compounds showed IC50 values ranging from 0.63 µM to 6.28 µM, compared to thiourea (IC50 = 21.25 µM) .
Study on Antibacterial and Enzyme Inhibition
A comprehensive study synthesized various piperidine derivatives and assessed their biological activities. Key findings included:
- The synthesized compounds demonstrated a range of pharmacological activities, including antibacterial action and enzyme inhibition.
- The most active compounds were noted for their ability to inhibit urease effectively, suggesting potential applications in treating conditions like urinary tract infections .
The mechanism by which these compounds exert their biological effects involves:
- Binding Interactions : Docking studies indicate that these compounds interact with specific amino acids in target proteins, influencing their activity.
- Enzyme Modulation : By inhibiting enzymes such as AChE and urease, these compounds may alter biochemical pathways associated with disease processes .
Q & A
Q. What are the key synthetic pathways and reaction conditions for synthesizing 1-(4-chlorophenyl)sulfonyl-N-(furan-2-ylmethyl)piperidine-4-carboxamide?
The synthesis typically involves multi-step coupling reactions. For example:
- Step 1 : Preparation of the piperidine-4-carboxamide core via coupling 4-chloroaniline with piperidine-1-carboxylic acid using coupling agents like DCC (N,N’-dicyclohexylcarbodiimide) .
- Step 2 : Sulfonylation of the piperidine nitrogen using 4-chlorophenylsulfonyl chloride under basic conditions (e.g., triethylamine) to introduce the sulfonyl group .
- Step 3 : Alkylation of the furan-2-ylmethyl group via nucleophilic substitution or reductive amination, depending on the reactivity of intermediates .
Key Optimization : Reaction progress should be monitored via TLC, and purification by column chromatography is recommended to isolate intermediates .
Q. What analytical techniques are critical for characterizing this compound and verifying its structural integrity?
- NMR Spectroscopy : and NMR are essential for confirming the presence of the piperidine ring, sulfonyl group, and furan-2-ylmethyl substituent. For example, the sulfonyl group typically appears as a singlet in NMR (~3.1–3.3 ppm for adjacent protons) .
- Mass Spectrometry (MS) : High-resolution MS (HRMS) confirms the molecular formula (e.g., [M+H] peak at m/z ~437.1) .
- X-ray Crystallography : Single-crystal X-ray diffraction provides definitive proof of stereochemistry and bond angles, as demonstrated in structurally similar piperidinecarboxamides .
Q. How can structure-activity relationships (SAR) guide the modification of this compound for enhanced bioactivity?
- Core Modifications : Substituting the 4-chlorophenyl group with electron-withdrawing groups (e.g., nitro) may enhance sulfonamide stability, while altering the furan-2-ylmethyl moiety could modulate lipophilicity .
- Piperidine Ring Adjustments : Introducing methyl groups at the 3-position of the piperidine ring (as seen in related compounds) can improve target binding by restricting conformational flexibility .
Advanced Research Questions
Q. What mechanistic hypotheses explain the biological activity of this compound, and how can they be tested experimentally?
- Hypothesis : The sulfonamide group may act as a hydrogen-bond acceptor, targeting enzymes like carbonic anhydrase or proteases. The furan ring could engage in π-π stacking with aromatic residues in active sites .
- Testing Methods :
- Surface Plasmon Resonance (SPR) : Measure binding kinetics to recombinant enzymes.
- Mutagenesis Studies : Replace key residues (e.g., Tyr or His) in the enzyme active site to assess binding dependency .
- Molecular Dynamics Simulations : Model interactions between the compound and target proteins to identify critical binding motifs .
Q. How can synthetic yields be optimized while minimizing side reactions (e.g., sulfonamide hydrolysis or furan ring oxidation)?
- Condition Optimization :
- Temperature Control : Maintain reactions at 0–5°C during sulfonylation to prevent hydrolysis .
- Solvent Selection : Use anhydrous dichloromethane (DCM) for sulfonylation to avoid water-induced degradation .
- Protective Groups : Temporarily protect the furan ring with tert-butyldimethylsilyl (TBDMS) groups during harsh reactions (e.g., oxidations) .
- Yield Data : Pilot studies on similar compounds show yields improving from 45% to 72% after optimizing stoichiometry and solvent .
Q. How should researchers resolve contradictions in biological activity data across different assays?
- Case Example : If IC values vary between enzyme inhibition and cell-based assays:
- Assay Validation : Confirm enzyme purity and activity in vitro.
- Membrane Permeability Testing : Use Caco-2 cell models to assess whether poor cellular uptake explains discrepancies .
- Metabolite Analysis : LC-MS can identify degradation products or active metabolites in cell assays that may not be present in purified enzyme systems .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
